molecular formula C14H22O B7991866 2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7991866
M. Wt: 206.32 g/mol
InChI Key: KVGOTNXXGNBMNE-UHFFFAOYSA-N
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Description

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to an iso-propylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-iso-propylphenyl magnesium bromide with 3-methyl-2-butanone, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The process involves the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to the corresponding chloride.

Major Products Formed

    Oxidation: 2-(2-iso-Propylphenyl)-3-methylbutan-2-one.

    Reduction: 2-(2-iso-Propylphenyl)-3-methylbutane.

    Substitution: 2-(2-iso-Propylphenyl)-3-methylbutyl chloride.

Scientific Research Applications

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the iso-propylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-iso-Propylphenyl)-3-methylbutan-2-one
  • 2-(2-iso-Propylphenyl)-3-methylbutane
  • 2-(2-iso-Propylphenyl)-3-methylbutyl chloride

Uniqueness

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol is unique due to the presence of both an iso-propylphenyl group and a hydroxyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-methyl-2-(2-propan-2-ylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10(2)12-8-6-7-9-13(12)14(5,15)11(3)4/h6-11,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGOTNXXGNBMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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